Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)-
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Overview
Description
Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)-: is a heterocyclic aromatic organic compound that features a pyridine ring substituted with a 1,1-di-1H-pyrrol-2-ylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the pyridine derivative is coupled with a pyrrole derivative in the presence of a palladium catalyst and a suitable base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine or pyrrole derivatives with altered oxidation states .
Scientific Research Applications
Chemistry: Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in electronic devices and sensors .
Mechanism of Action
The mechanism by which Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The pyridine and pyrrole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
- Pyridine, 2-(1H-pyrrol-2-ylmethyl)-
- Pyridine, 2-(1H-pyrrol-2-yl)-
- Pyridine, 2-(1H-pyrrol-1-yl)-
Uniqueness: Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- is unique due to the presence of the 1,1-di-1H-pyrrol-2-ylethyl group, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specialized applications .
Properties
CAS No. |
659734-78-8 |
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Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-[1,1-bis(1H-pyrrol-2-yl)ethyl]pyridine |
InChI |
InChI=1S/C15H15N3/c1-15(13-7-4-10-17-13,14-8-5-11-18-14)12-6-2-3-9-16-12/h2-11,17-18H,1H3 |
InChI Key |
ZTLRLWUQTNATCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CN1)(C2=CC=CN2)C3=CC=CC=N3 |
Origin of Product |
United States |
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